Multiorthoquinone

Description

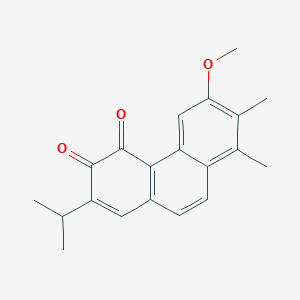

Structure

3D Structure

Properties

Molecular Formula |

C20H20O3 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

6-methoxy-7,8-dimethyl-2-propan-2-ylphenanthrene-3,4-dione |

InChI |

InChI=1S/C20H20O3/c1-10(2)15-8-13-6-7-14-11(3)12(4)17(23-5)9-16(14)18(13)20(22)19(15)21/h6-10H,1-5H3 |

InChI Key |

YJIHLYMLQOIPEU-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C(C2=CC(=C1C)OC)C(=O)C(=O)C(=C3)C(C)C |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC(=C1C)OC)C(=O)C(=O)C(=C3)C(C)C |

Origin of Product |

United States |

Isolation, Purification, and Advanced Structural Elucidation of Multiorthoquinone

Characterization of Related Norabietane Analogs Isolated Concomitantly

During the isolation of Multiorthoquinone, several other norabietane and abietane (B96969) diterpenoids are often isolated concomitantly from the same plant sources, particularly from Salvia multicaulis. These structurally related compounds offer insights into the biosynthetic pathways within the plant and contribute to the chemical diversity of the species.

Key norabietane and abietane analogs co-isolated with Multiorthoquinone from Salvia multicaulis include:

12-demethylmulticauline

12-demethylmultiorthoquinone (B1210493)

12-methyl-5-dehydrohorminone (B1209677)

12-methyl-5-dehydroacetylhorminone (B1199578)

Salvipimarone

Detailed research findings for these compounds often include their specific spectroscopic data (e.g., chemical shifts and coupling constants from NMR, characteristic ions from MS), which are tabulated in scientific literature to support their structural assignments. These data are crucial for distinguishing between closely related isomers and confirming the presence of specific functional groups and stereochemical features.

Table 1: Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided |

| ¹H NMR Spectroscopy | Number and type of protons, their chemical environment, and coupling patterns. |

| ¹³C NMR Spectroscopy | Number and type of carbon atoms, their hybridization, and functional group presence. |

| 2D NMR (COSY, HSQC, HMBC) | Proton-proton correlations (COSY), proton-carbon direct correlations (HSQC), and long-range proton-carbon correlations (HMBC) for connectivity. |

| High-Resolution Mass Spectrometry (HRMS/HRESIMS) | Exact molecular mass, elemental composition, and fragmentation patterns. |

| Electronic Circular Dichroism (ECD) Spectroscopy | Determination of absolute configuration for chiral molecules. |

| Infrared (IR) Spectroscopy | Identification of characteristic functional groups (e.g., carbonyls, hydroxyls). |

Chemical Synthesis and Derivatization Strategies for Multiorthoquinone and Its Analogs

Retrosynthetic Analysis of the Multiorthoquinone Core Structure

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, involving the conceptual deconstruction of a target molecule into progressively simpler precursor structures. chemistry.coachdeanfrancispress.comslideshare.netias.ac.in This process works backward from the desired product, identifying strategic disconnections and functional group interconversions (FGIs) that lead to readily available starting materials. deanfrancispress.comslideshare.net For a complex molecule like Multiorthoquinone, which possesses a phenanthrene-3,4-dione core, a methoxy (B1213986) group, two methyl groups, and an isopropyl group, retrosynthetic analysis would typically involve several key disconnections.

The phenanthrene (B1679779) skeleton, a tricyclic aromatic system, suggests potential disconnections that could simplify the ring system into smaller, more manageable aromatic or alicyclic precursors. Common strategies for constructing polycyclic aromatic systems include cyclization reactions, such as intramolecular Friedel-Crafts alkylation, or various coupling reactions followed by cyclization. researchgate.netnih.govorganic-chemistry.orgbeilstein-journals.orgmdpi.com For Multiorthoquinone, a key disconnection might involve breaking bonds that would lead to a simpler biaryl or diaryl precursor, which can then be cyclized to form the third ring of the phenanthrene system. The orthoquinone moiety (the 3,4-dione) would likely be introduced late in the synthesis via oxidative transformations of a phenolic or hydroquinone (B1673460) precursor. nih.govresearchgate.netarkat-usa.org The substituents (methoxy, methyl, isopropyl) would be either present in the initial building blocks or introduced through selective functionalization steps.

Total Synthesis Approaches to Multiorthoquinone

The total synthesis of complex natural products like Multiorthoquinone typically involves a series of carefully orchestrated reactions to assemble the carbon framework and install the correct stereochemistry and functional groups. While a specific, standalone "total synthesis of Multiorthoquinone" might not be widely detailed in the literature as a primary focus, synthetic approaches to its structurally related abietane-type diterpenoids and phenanthrene derivatives provide insight into the methodologies employed. tubitak.gov.trtandfonline.comresearchgate.net These approaches often involve building the polycyclic core from simpler precursors, followed by functionalization to achieve the target structure.

Key Coupling Reactions and Cyclization Methodologies

The construction of the phenanthrene core of Multiorthoquinone would heavily rely on robust carbon-carbon bond-forming reactions and cyclization strategies.

Pschorr Coupling: This reaction has been identified as a crucial step in the synthesis of multicaulin (B1209865) and miltirone-like phenanthrene derivatives, which share structural similarities with Multiorthoquinone. tandfonline.comresearchgate.net Specifically, the Pschorr coupling of 4-(3-isopropyl-4-methoxyphenyl)-2-(2-aminophenyl)ethane (13) yielded 2-isopropyl-3-methoxy-9,10-dihydrophenanthrene (9). tandfonline.comresearchgate.net This intramolecular cyclization is effective for forming the phenanthrene ring system.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings, are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. sigmaaldrich.comorganic-chemistry.orguni-hannover.decem.commdpi.com These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for assembling complex aromatic and polycyclic systems. They could be employed to construct biaryl intermediates that are subsequently cyclized to form the phenanthrene core. For instance, the Suzuki-Miyaura coupling, involving organoboron compounds, is known for its mild conditions and functional group compatibility. mdpi.com

General Cyclization Methodologies: Beyond specific named reactions, general metal-catalyzed cyclization reactions are powerful for constructing carbocyclic and heterocyclic ring systems, including those found in natural products. nih.govbeilstein-journals.orgmdpi.com These methodologies allow for the efficient and stereoselective assembly of complex cyclic structures.

Stereoselective Synthesis and Chiral Pool Utilization

Multiorthoquinone, as a natural product, is typically enantiomerically pure, necessitating stereoselective synthetic approaches. nih.gov Achieving the correct stereochemistry is paramount in the synthesis of such compounds.

Chiral Pool Utilization: This strategy involves using readily available enantiopure natural compounds (the "chiral pool"), such as amino acids, sugars, or terpenes, as starting materials. bccollegeasansol.ac.inwikipedia.orgmdpi.comenamine.net The pre-existing chiral centers in these starting materials can be preserved and leveraged to control the stereochemistry of new chiral centers formed during the synthesis. Given that Multiorthoquinone is a diterpenoid, a chiral terpene derivative from the chiral pool could serve as an excellent starting point, providing a pre-built chiral framework that simplifies the stereochemical challenges.

Asymmetric Synthesis: When chiral pool starting materials are not suitable or available, asymmetric synthesis techniques are employed. These include:

Asymmetric Catalysis: Utilizing chiral catalysts to induce enantioselectivity in reactions involving achiral or racemic precursors. enamine.netaalto.fi

Chiral Auxiliaries: Temporarily incorporating a chiral molecular unit into an achiral substrate to guide the selective formation of one enantiomer. bccollegeasansol.ac.inmdpi.com The auxiliary is then removed, leaving the desired enantiomerically pure product.

Stereodivergent Approaches: Recent advancements allow for the selective targeting of different stereoisomers from a single set of starting materials, often by varying reaction conditions. rsc.org

Oxidative Transformations to the Orthoquinone Moiety

The defining feature of Multiorthoquinone is its orthoquinone (3,4-dione) moiety on the phenanthrene ring. The introduction of this functionality typically involves oxidative transformations of suitable precursors.

Oxidation of Phenols/Naphthols: The orthoquinone structure can be generated by the oxidation of a corresponding dihydroxylated aromatic system (a catechol or a naphthol). For instance, the synthesis of 3-isopropylnaphthalene-1,2-dione, a structural motif found in miltirone (B191885) (related to multiorthoquinone), involved the oxidation of 3-isopropylnaphthalen-2-ol with m-chloroperbenzoic acid (m-CPBA). arkat-usa.org This highlights a direct method for forming the orthoquinone.

Oxidative Generation of ortho-Quinone Methides: More broadly, ortho-quinone methides (o-QMs), which are reactive intermediates, can be generated oxidatively from ortho-alkylphenols. nih.govresearchgate.net While o-QMs are not directly orthoquinones, their generation often involves oxidative processes that can be related to the formation of quinone structures or serve as intermediates in their synthesis. These transformations can be achieved using metal oxidants or transition-metal complexes, and more recently, transition-metal-free methods using hypoiodite (B1233010) catalysis have been developed. nih.govresearchgate.net

Synthesis of Structurally Modified Multiorthoquinone Derivatives

The synthesis of Multiorthoquinone derivatives is crucial for exploring structure-activity relationships and developing new compounds with potentially enhanced biological activities. These derivatives often involve alterations to the core phenanthrene skeleton or its substituents.

Analogues with Alterations in the Phenanthrene Skeleton

Modifications to the phenanthrene skeleton of Multiorthoquinone can include changes in the position or nature of the substituents (methoxy, methyl, isopropyl) or the introduction of additional functional groups.

2-Demethylmultiorthoquinone: A notable analogue is 2-demethylmultiorthoquinone, which differs from Multiorthoquinone by having a hydroxyl group instead of a methoxy group at position 6 (based on the phenanthrene-3,4-dione numbering). nih.govtandfonline.comarkat-usa.orgebi.ac.uk The synthesis of such analogues often involves starting with precursors that already possess the desired altered substitution pattern or introducing/modifying substituents at specific stages of the synthesis. For example, a precursor with a protected hydroxyl group could be used, followed by deprotection, or a selective demethylation reaction could be performed on Multiorthoquinone itself.

Other Norabietane Derivatives: Research on Salvia species has led to the isolation and synthesis of various aromatic norabietane diterpenoids, including multicaulin and miltirone-like compounds, which are structurally related to Multiorthoquinone. tandfonline.comresearchgate.net The synthetic strategies for these compounds, such as those employing Pschorr coupling to build the phenanthrene core, can be adapted to create other analogues with different substitution patterns on the phenanthrene skeleton. tandfonline.comresearchgate.net This allows for systematic exploration of how changes in the phenanthrene structure impact the compound's properties.

Modifications of Alkyl and Methoxy Substituents

Modifications to the alkyl and methoxy substituents are integral to the derivatization strategies for Multiorthoquinone and its analogs, allowing for the exploration of structure-activity relationships and the generation of novel compounds. The methoxy group, a common functional group in natural products, can be strategically manipulated during synthesis. For instance, O-demethylation, the removal of a methyl group from a methoxy ether to yield a hydroxyl group, is a reported modification. This process can be achieved using reagents such as BBr3, as demonstrated in the conversion of a methoxy-substituted phenanthrene (compound 10) to a phenanthrenol (compound 11) with a high yield of 93%. tandfonline.com The absence of the methoxy proton singlet in the 1H NMR spectrum after this reaction confirms the successful O-demethylation. tandfonline.com

While specific examples of alkyl group modifications directly on Multiorthoquinone are less detailed in the provided search results, the general principle of derivatization allows for such alterations. Alkyl groups, like the isopropyl group at position 2 and methyl groups at positions 7 and 8 in Multiorthoquinone nih.gov, can be targets for various synthetic transformations, including oxidation, reduction, or the introduction of new functionalities, to create a diverse array of analogs.

Synthesis of 2-Demethylmultiorthoquinone and Other Reported Derivatives

2-Demethylmultiorthoquinone stands out as a significant derivative of Multiorthoquinone, frequently synthesized and studied alongside its parent compound. Its synthesis often involves the O-demethylation of a methoxy-substituted phenanthrene precursor. As mentioned, the O-demethylation of compound 10, a 2-isopropyl-3-methoxy-9,10-dihydrophenanthrene, yielded 2-isopropylphenanthrene-3-ol (compound 11) in 93% yield. tandfonline.com Subsequent oxidation of compound 11 using Dess-Martin periodinane resulted in 2-isopropylphenanthren-3,4-dione (compound 12) in 61% yield, which is structurally related to 2-Demethylmultiorthoquinone. tandfonline.com

Other reported derivatives within the norabietane and abietane (B96969) diterpenoid families, structurally similar to Multiorthoquinone, include multicaulin, 12-demethylmulticauline, 12-methyl-5-dehydrohorminone (B1209677), and 12-methyl-5-dehydroacetylhorminone (B1199578). acs.orgresearchgate.net These compounds are often isolated from natural sources alongside Multiorthoquinone, suggesting common biosynthetic pathways that can be mimicked or modified in synthetic approaches to yield a range of related structures.

Evaluation of Synthetic Efficiency and Scalability

The development of "one-pot" synthesis approaches, as mentioned in the context of new triazole-Imidazo[2,1-b] researchgate.nettandfonline.comCurrent time information in Bangalore, IN.thiadiazole hybrids via click chemistry researchgate.net, represents a strategy that can significantly enhance synthetic efficiency by reducing purification steps and reaction times, which would be beneficial for the scalable production of Multiorthoquinone analogs.

Table 1: Key Synthetic Transformations and Yields for Multiorthoquinone Analogs

| Transformation | Reactant | Product | Reagent/Conditions | Yield (%) | Reference |

| Pschorr Coupling | 4-(3-isopropyl-4-methoxyphenyl)-2-(2-aminophenyl)ethane (13) | 2-isopropyl-3-methoxy-9,10-dihydrophenanthrene (9) | - | Not specified | researchgate.nettandfonline.com |

| O-Demethylation | 2-isopropyl-3-methoxy-9,10-dihydrophenanthrene (10) | 2-isopropylphenanthrene-3-ol (11) | BBr3 | 93 | tandfonline.com |

| Oxidation | 2-isopropylphenanthrene-3-ol (11) | 2-isopropylphenanthren-3,4-dione (12) | Dess-Martin periodinane | 61 | tandfonline.com |

Advanced Spectroscopic and Physico Chemical Characterization Beyond Basic Parameters

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Analysis

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic structure of molecules. grinnell.edu For quinone systems like Multiorthoquinone, the presence of chromophores (conjugated π systems, specifically the ortho-quinone moiety) leads to characteristic absorption bands in the UV-Vis region. grinnell.educhinesechemsoc.org These bands arise from the excitation of electrons from lower energy levels to higher energy levels upon absorption of photons. grinnell.edu

While specific absorption maxima (λmax) and molar absorptivities for Multiorthoquinone are typically detailed in primary research literature, the general principles apply:

π-π transitions:* Associated with the conjugated phenanthrene (B1679779) and ortho-quinone systems, typically appearing in the ultraviolet region.

n-π transitions:* Involving non-bonding electrons on oxygen atoms of the carbonyl groups, usually observed at longer wavelengths, potentially extending into the visible region and contributing to any observed color.

Fluorescence spectroscopy, which measures the emission of light by molecules after absorption, can provide complementary information about excited state dynamics and electronic energy levels. Although specific fluorescence data for Multiorthoquinone is not extensively detailed in the provided search results, it is a valuable technique for molecules with suitable chromophores, offering insights into their excited state properties and potential interactions. For ortho-quinone derivatives, UV-Vis spectroscopy has been employed to study reactive intermediates, indicating its utility in understanding the electronic behavior of such compounds. arkat-usa.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration and conformational properties of chiral molecules. isbg.fryoutube.com Multiorthoquinone, being a diterpenoid, possesses inherent chirality due to its complex polycyclic structure. The absolute configuration of Multiorthoquinone (identified as compound 3 in one study) has been successfully determined using the electronic circular dichroism (ECD) exciton (B1674681) chirality method. researchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. isbg.fryoutube.com The resulting CD spectrum, characterized by positive and negative Cotton effects at specific wavelengths, provides direct evidence of molecular asymmetry. nih.gov For diterpenoids and other natural products, comparing experimental CD spectra with theoretically calculated spectra (often using Density Functional Theory, DFT) is a common approach to assign stereochemistry. nih.gov This method is particularly effective for molecules with chromophores that are inherently chiral or are perturbed by chiral environments.

Advanced Mass Spectrometry Techniques (e.g., MS/MS, Ion Mobility MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elemental composition of compounds, as well as for elucidating their fragmentation pathways, which provides crucial structural information. For Multiorthoquinone:

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with atmospheric pressure chemical ionization-electrospray ionization (APCI-ESI) sources, has been employed for the characterization of Multiorthoquinone and related diterpenoids. tandfonline.com HRMS provides highly accurate mass measurements, enabling the determination of the exact molecular formula (C₂₀H₂₀O₃ for Multiorthoquinone) and distinguishing between compounds with very similar nominal masses. nih.govchemspider.com

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is indicated as a method used for Multiorthoquinone, particularly for spectral information availability. nih.gov This hyphenated technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, useful for analyzing complex mixtures and identifying individual components.

MS/MS (Tandem Mass Spectrometry): While not explicitly detailed with specific fragmentation patterns for Multiorthoquinone in the provided snippets, MS/MS is a standard advanced MS technique crucial for complex natural products. It involves fragmenting selected precursor ions and analyzing the resulting product ions, providing a "fingerprint" of the molecule's substructures. This allows for the elucidation of complex fragmentation pathways, which can confirm proposed structures and identify unknown compounds by piecing together their molecular fragments.

The use of these advanced MS techniques is vital for confirming the structural assignments derived from NMR and other spectroscopic methods, especially for novel or structurally challenging natural products.

Computational Spectroscopy: Coupling Experimental Data with Theoretical Predictions (e.g., NMR Chemical Shift Calculations)

Computational spectroscopy plays a pivotal role in modern chemical characterization, providing a powerful complement to experimental techniques. For Multiorthoquinone and similar natural products, theoretical calculations are frequently employed to predict spectroscopic parameters, which are then compared with experimental data for validation and detailed assignment. youtube.com

Key applications include:

NMR Chemical Shift Calculations: Computational chemistry, often using Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts. researchgate.netacgpubs.org Comparing these calculated shifts with experimental NMR data allows chemists to confirm structural assignments, resolve ambiguities in spectral interpretation, and even differentiate between closely related isomers or conformers. This coupling of experimental NMR with computational predictions enhances the confidence in structural elucidation.

Electronic and Vibrational Spectroscopy Predictions: Computational methods can also predict UV-Vis absorption spectra, CD spectra, and vibrational spectra (e.g., IR, Raman). For example, the determination of absolute configuration using ECD spectroscopy is often corroborated by comparing experimental CD spectra with computationally derived ones. researchgate.net This synergistic approach provides a deeper understanding of the molecule's electronic transitions and vibrational modes.

Conformational Analysis: Computational methods can explore the conformational landscape of a molecule, identifying stable conformers and their relative energies. This is particularly important for flexible molecules, as different conformers can exhibit distinct spectroscopic properties.

The integration of computational spectroscopy with experimental data provides a robust framework for the comprehensive characterization of complex natural products like Multiorthoquinone, moving beyond simple parameter measurements to a detailed understanding of their molecular architecture and behavior.

Theoretical and Computational Chemistry Studies on Multiorthoquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for investigating the electronic structure and predicting the reactivity of chemical compounds. DFT methods enable the determination of fundamental molecular properties such as molecular geometry, orbital energies (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), electron density distribution, and electrostatic potential maps. routledge.comnih.govmdpi.comaustinpublishinggroup.comresearchgate.net These properties are crucial for understanding how a molecule will interact with other molecules and its propensity for chemical reactions.

For Multiorthoquinone, a quinoid natural product, DFT calculations would be instrumental in characterizing its electronic landscape, identifying potential sites for nucleophilic or electrophilic attack, and predicting its stability and reactivity. While specific detailed quantum chemical calculation findings for Multiorthoquinone were not explicitly found in the provided search results, the application of DFT is a standard practice for compounds with known biological activities, as it can shed light on the underlying electronic factors contributing to their bioactivity. For instance, the energy gap between HOMO and LUMO (the frontier molecular orbitals) is often correlated with chemical reactivity and kinetic stability. austinpublishinggroup.com Such studies would provide a theoretical foundation for understanding Multiorthoquinone's observed antitubercular and anticancer activities at an atomic level.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. mdpi.comnih.gov By simulating the motions of atoms and molecules over time, MD can provide detailed information about a compound's structural, mechanical, and dynamical properties, including its conformational landscape. mdpi.comnih.govresearchgate.netelifesciences.orgnih.gov The conformational landscape refers to the various possible three-dimensional shapes a molecule can adopt and the energy associated with each shape. Understanding this landscape is crucial because a molecule's biological activity often depends on its specific conformation. mdpi.comelifesciences.org

In the context of Multiorthoquinone, MD simulations have been employed to evaluate its anticancer effects. nih.govnih.govresearchgate.netresearchgate.net Specifically, a study investigating the therapeutic role of native plant compounds against colorectal cancer utilized molecular dynamics simulations to assess the most efficient compounds, including Multiorthoquinone, for their anticancer effects. nih.govnih.govresearchgate.netresearchgate.net Although the detailed conformational landscape exploration for Multiorthoquinone itself was not explicitly detailed in the search results, the use of MD simulations implies an analysis of its dynamic behavior and how its flexibility might influence its interactions with target proteins. MD simulations can reveal how a compound adapts to a binding site, the stability of the ligand-protein complex, and the specific interactions formed over time, providing insights beyond static docking poses. nih.govplos.org

In Silico Ligand-Protein Docking Studies for Molecular Interaction Prediction

In silico ligand-protein docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target. nih.govplos.orgekb.egnih.govyoutube.com This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their molecular mechanisms of action. nih.govekb.eg

Multiorthoquinone has been reported to exhibit efficient antitubercular activity and is isolated from Salvia multicaulis, a plant traditionally used to treat tuberculosis. nih.govebi.ac.ukresearchgate.net Given this established biological activity, in silico docking studies with Mycobacterium tuberculosis target proteins would be a logical and highly relevant area of investigation. Common "druggable" mycobacterial targets include enzymes essential for bacterial survival, such as ClpP1P2, DprE1, InhA, KasA, PanK, PknB, and Pks13, many of which are involved in mycolic acid biosynthesis. mdpi.comnih.govbiorxiv.orgnih.gov

While the provided search results did not offer specific docking scores or identified M. tuberculosis protein targets for Multiorthoquinone, the antitubercular efficacy suggests that Multiorthoquinone likely interacts with one or more of these crucial mycobacterial proteins. Computational docking would aim to predict the binding modes and affinities of Multiorthoquinone to these targets, potentially identifying its specific mechanism of action against M. tuberculosis. mdpi.comnih.govbiorxiv.org

Multiorthoquinone has been identified as an effective anticancer compound, particularly in the context of colorectal cancer. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net In silico molecular docking studies have been performed to investigate its interactions with human regulatory proteins implicated in cancer pathways. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Specifically, Multiorthoquinone was subjected to molecular docking studies against a panel of colorectal cancer protein targets, including TREM1, MAPK1, MAPK8, CTSB, MIF, and DPP4. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net These studies revealed that Multiorthoquinone, among other natural compounds, demonstrated strong binding affinities with these pathway components. nih.gov The research highlighted that compounds inhibiting Macrophage Migration Inhibitory Factor (MIF), Cathepsin B (CTSB), and Mitogen-Activated Protein Kinase 8-16 (MAPK8-16) appeared to be particularly effective. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net This suggests that Multiorthoquinone's anticancer activity may be mediated through its inhibitory interactions with these key regulatory proteins.

The following table summarizes the human regulatory proteins identified as targets for Multiorthoquinone in cancer research, based on in silico docking studies:

| Protein Target | Role in Cancer Context (General) | Observed Interaction (Multiorthoquinone) |

| MIF | Immune regulation, cell proliferation, angiogenesis, tumor progression | Inhibition, strong binding affinity nih.govnih.govresearchgate.netresearchgate.netresearchgate.net |

| CTSB | Proteolysis, tumor invasion, metastasis | Inhibition, strong binding affinity nih.govnih.govresearchgate.netresearchgate.netresearchgate.net |

| MAPK8 | Cell proliferation, differentiation, apoptosis, stress response | Inhibition, strong binding affinity nih.govnih.govresearchgate.netresearchgate.netresearchgate.net |

| TREM1 | Inflammatory response, tumor growth | Strong binding affinity nih.govnih.govresearchgate.netresearchgate.netresearchgate.net |

| MAPK1 | Cell proliferation, differentiation, survival | Strong binding affinity nih.govnih.govresearchgate.netresearchgate.netresearchgate.net |

| DPP4 | Cell growth, immune regulation | Strong binding affinity nih.govnih.govresearchgate.netresearchgate.netresearchgate.net |

Note: In an interactive article, this table would allow users to sort, filter, and potentially view more details on each protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural and physicochemical properties of compounds with their biological activities. nih.govopenbioinformaticsjournal.commdpi.com By developing mathematical models, QSAR enables the prediction of biological activity for new or untested chemical compounds based on the molecular structures of similar compounds with known activities. nih.govopenbioinformaticsjournal.commdpi.com This method is crucial in drug discovery for prioritizing new molecule design and optimizing lead compounds. mdpi.comcresset-group.com

For Multiorthoquinone, with its established antitubercular and anticancer activities, QSAR modeling would be highly valuable. It could involve:

Descriptor Calculation: Computing various molecular descriptors (e.g., molecular weight, Log P, number of rotatable bonds, electronic properties from quantum chemical calculations) for Multiorthoquinone and a dataset of structurally related compounds. openbioinformaticsjournal.commdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that links these descriptors to the observed biological activities (e.g., antitubercular potency, anticancer efficacy). nih.govopenbioinformaticsjournal.commdpi.comiiitd.edu.in

Prediction and Optimization: Applying the validated QSAR model to predict the activity of novel Multiorthoquinone derivatives or analogs, thereby guiding the synthesis of compounds with improved biological profiles. nih.govopenbioinformaticsjournal.commdpi.com

While specific QSAR models developed for Multiorthoquinone were not detailed in the provided search results, the existence of its diverse biological activities makes it an ideal candidate for such predictive modeling. QSAR studies would provide a systematic framework for understanding how structural modifications to Multiorthoquinone might impact its potency and selectivity against its identified targets. openbioinformaticsjournal.commdpi.com

Mechanistic Investigations of Biological Activity: in Vitro and Preclinical Studies

Antitubercular Activity Research

Research into the antitubercular activity of Multiorthoquinone has primarily focused on its efficacy against Mycobacterium tuberculosis strains, the causative agent of tuberculosis. nih.govresearchgate.net

In Vitro Efficacy Against Mycobacterium tuberculosis Strains (e.g., H37Rv)

Multiorthoquinone (identified as compound 3 in some studies) has been evaluated for its in vitro efficacy against Mycobacterium tuberculosis strain H37Rv. Studies have indicated that Multiorthoquinone, along with other related norditerpenoids and diterpenoids isolated from Salvia multicaulis, exhibits significant antituberculous activity against this strain. nih.govresearchgate.net While the compound was found to be active, specific Minimum Inhibitory Concentration (MIC) values for Multiorthoquinone itself were not explicitly detailed in the available research snippets, although other compounds from the same plant, such as 12-demethylmulticauline and 12-demethylmultiorthoquinone (B1210493), were noted as being among the most potent substances tested. nih.govresearchgate.net

Exploration of Potential Molecular Targets in M. tuberculosis

Direct molecular targets for Multiorthoquinone within Mycobacterium tuberculosis have not been explicitly identified in the available literature. However, the broader field of antitubercular drug discovery explores various essential mycobacterial processes as potential targets. These include components of the cell wall biosynthesis pathway, such as enzymes involved in mycolic acid synthesis (e.g., MmpL3, DprE1) tandfonline.comscispace.com. Other crucial targets encompass DNA replication and repair machinery (e.g., DNA gyrase, DNA polymerase III sliding clamp) scispace.comresearchgate.net, and elements of the energy metabolism pathways, particularly oxidative phosphorylation components like the cytochrome bcc/aa3 supercomplex and cytochrome bd tandfonline.comscispace.comnih.gov. Additionally, mycobacterial efflux pumps are recognized as potential targets due to their role in expelling antimicrobial agents researchgate.netnih.gov. Enzymes involved in nucleotide biosynthesis and the stringent response (e.g., (p)ppGpp synthetases) also represent avenues for therapeutic intervention thieme-connect.comresearchgate.netwaocp.org. The investigation into Multiorthoquinone's precise molecular mechanism of action within M. tuberculosis remains an area for further elucidation.

Evaluation of Mycobacterial Growth Inhibition Kinetics

Specific studies detailing the growth inhibition kinetics of Multiorthoquinone against Mycobacterium tuberculosis strains, such as time-kill curves or post-antibiotic effects, were not found in the available research. Typically, such evaluations involve monitoring bacterial growth over time in the presence of varying concentrations of the compound, often utilizing methods like bioluminescence-based assays or optical density measurements to determine the rate and extent of inhibition. These kinetic studies are crucial for understanding the compound's bactericidal or bacteriostatic nature and its sustained effect on mycobacterial populations.

Anticancer Activity Research

Multiorthoquinone has also been investigated for its potential anticancer properties, demonstrating effects on various cancer cell lines in in vitro settings. tandfonline.com

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines (e.g., Colorectal Cancer, A549, HCT-116)

Multiorthoquinone has been identified as an effective anticancer compound, particularly in the context of colorectal cancer. tandfonline.com It has been reported to play a role in regulating important pathways in colon cancer. tandfonline.com In vitro studies have indicated that Multiorthoquinone was tested for its ability to inhibit the proliferation of various tumor cell lines, including A549 (non-small cell lung cancer) and potentially colorectal cancer cell lines such as HCT-116. nih.govtandfonline.com While the proliferation of tested tumor cell lines was reported to be significantly inhibited, specific IC50 (half-maximal inhibitory concentration) values for Multiorthoquinone against A549 and HCT-116 cell lines were not explicitly provided in the available research snippets. nih.govtandfonline.com Cytotoxicity and antiproliferative effects are commonly assessed using assays like the MTT assay, which measures cell viability and metabolic activity.

Table 1: Summary of Multiorthoquinone's In Vitro Biological Activities

| Activity Type | Target Strain/Cell Line | Efficacy/Effect | Specific Data (e.g., MIC, IC50) | Citation |

| Antitubercular | Mycobacterium tuberculosis H37Rv | Significantly active | Not specified in available snippets | nih.govresearchgate.net |

| Anticancer | Colorectal Cancer Cell Lines | Effective anticancer compound; regulates important pathways | Not specified in available snippets | tandfonline.com |

| Anticancer | A549 (Non-Small Cell Lung Cancer) | Significant inhibition of proliferation | Not specified in available snippets | nih.gov |

Investigation of Cellular Pathway Modulation (e.g., MAPK, MIF, CTSB inhibition)

Multiorthoquinone has been identified as an effective anticancer compound, playing a crucial role in modulating important pathways associated with colon cancer. wikidata.orgwikipedia.orglipidmaps.org Studies, particularly those involving system biology and virtual screening, suggest that Multiorthoquinone, along with other plant compounds, can target proteins such as TREM1, MAPK1, MAPK8, CTSB, MIF, and DPP4 for their anti-cancer effects. wikidata.orgwikipedia.org Compounds demonstrating inhibitory effects on MIF, CTSB, and MAPK8-16 pathways appear to be particularly effective in the context of colon cancer. wikidata.orgwikipedia.orglipidmaps.org Molecular docking simulations have provided two-dimensional representations of Multiorthoquinone's interactions with TREM1, indicating potential binding mechanisms. wikidata.orgnih.gov

Mechanism-Based Studies of Protein-Ligand Interactions in Defined Biological Systems

Mechanism-based studies involving Multiorthoquinone have primarily utilized computational approaches to elucidate its interactions with biological targets. Molecular docking and molecular dynamics simulations have been employed to predict and visualize the binding conformations and interactions of Multiorthoquinone with specific proteins. For instance, two-dimensional representations of Multiorthoquinone's interactions with TREM1 have been generated, providing insights into the potential binding sites and modes within this biological system. wikidata.orgnih.gov These computational methods are fundamental in understanding the molecular basis of a compound's activity and are crucial for rational drug design. tcmsp-e.cominvivochem.cnuni.luchem960.com

Structure-Activity Relationship (SAR) Studies of Multiorthoquinone Derivatives in Biological Contexts

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure influence its biological activity. uni.lunih.gov For Multiorthoquinone, a key derivative that has been investigated is 2-demethylmultiorthoquinone. fishersci.calipidmaps.orgnih.govwikidata.org Comparative studies between Multiorthoquinone and 2-demethylmultiorthoquinone have provided initial insights into their differential antibacterial activities. Multiorthoquinone demonstrated strong activity against β-hemolytic Streptococcus, Enterococcus faecalis, and Pseudomonas aeruginosa. In contrast, 2-demethylmultiorthoquinone exhibited activity solely against Escherichia coli. nih.govwikidata.org This comparison highlights the impact of the methoxy (B1213986) group at position 12 (which is replaced by a hydroxyl group in 2-demethylmultiorthoquinone) on the compound's antibacterial spectrum. fishersci.ca

Antibacterial Activity of Multiorthoquinone and 2-Demethylmultiorthoquinone

| Compound | Active Against |

| Multiorthoquinone | β-hemolytic Streptococcus, E. faecalis, P. aeruginosa nih.govwikidata.org |

| 2-Demethylmultiorthoquinone | E. coli nih.govwikidata.org |

Investigation of Other Reported Biological Activities (e.g., Metabolite Role)

Beyond its pathway modulation and potential anticancer effects, Multiorthoquinone is recognized for other significant biological activities. It is classified as a metabolite and a secondary metabolite, indicating its involvement in biological processes within organisms. nih.govfishersci.cafrontiersin.org A prominent activity of Multiorthoquinone is its antitubercular efficacy, demonstrating its ability to inhibit the growth of Mycobacterium tuberculosis. nih.govfishersci.calipidmaps.orgcdutcm.edu.cn Furthermore, as detailed in the SAR section, Multiorthoquinone exhibits antibacterial properties against a range of bacterial strains, including β-hemolytic Streptococcus, Enterococcus faecalis, and Pseudomonas aeruginosa. nih.govwikidata.org

Biosynthetic Pathways and Chemoecology of Multiorthoquinone

Proposed Biosynthetic Route of Multiorthoquinone in Salvia Species

The biosynthesis of multiorthoquinone, like other diterpenoids in Salvia species, initiates from the universal 20-carbon precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). igi-global.comoup.commdpi.comfrontiersin.orgnih.gov GGPP is produced via the deoxyxylulose phosphate (B84403) (DOXP) pathway, primarily within the plastids of the plant cell. igi-global.comnih.gov

The initial steps in diterpenoid biosynthesis involve a class of enzymes known as diterpene synthases (diTPSs). These enzymes catalyze the cyclization and/or rearrangement of GGPP to form diverse hydrocarbon backbone structures. oup.commdpi.com In Salvia miltiorrhiza, a well-studied Salvia species known for producing abietane-type diterpenoids like tanshinones, the pathway involves sequential reactions. First, a Class II diTPS, copalyl diphosphate synthase (CPS), cyclizes GGPP to copalyl diphosphate (CPP). oup.comnih.govnih.gov Subsequently, a Class I diTPS, such as kaurene synthase-like (KSL) cyclases (e.g., SmKSL1), further cyclizes and rearranges CPP to yield specific diterpenoid skeletons, such as miltiradiene (B1257523). oup.comnih.gov

Multiorthoquinone is classified as a norabietane derivative with a quinonoid C-ring. nih.govresearchgate.net This structural classification suggests that its biosynthetic pathway likely converges with the general abietane (B96969) diterpenoid route up to a certain intermediate. Downstream modifications, including oxidation, methylation, and potentially demethylation, are then crucial for forming the distinctive norabietane skeleton and the ortho-quinone moiety. The isolation of 12-demethylmultiorthoquinone (B1210493) alongside multiorthoquinone from Salvia multicaulis supports the involvement of methylation or demethylation steps in the final stages of its biosynthesis. ebi.ac.ukacs.orgresearchgate.net

Enzymatic Mechanisms Involved in Diterpenoid Biosynthesis

The enzymatic machinery driving diterpenoid biosynthesis in Salvia species is complex and highly specialized. The key enzymes include:

Geranylgeranyl Pyrophosphate Synthase (GGPPS): This enzyme is responsible for the repetitive addition of isopentenyl diphosphate (IPP) units to form the 20-carbon GGPP, the universal precursor for all diterpenoids. frontiersin.org

Diterpene Synthases (diTPSs): These are pivotal enzymes that initiate the structural diversification of diterpenoids. They are generally categorized into two classes:

Class II diTPSs (e.g., CPS, CPPS): These enzymes catalyze the protonation-initiated cyclization of GGPP, forming bicyclic prenyl diphosphates such as copalyl diphosphate (CPP). frontiersin.orgnih.gov

Class I diTPSs (e.g., KSL, MiS): Following the Class II reaction, Class I diTPSs cleave the diphosphate group, often leading to further cationic cyclization and/or rearrangement reactions, generating a variety of diterpenoid skeletons. oup.commdpi.comfrontiersin.orgnih.govnih.gov

Cytochrome P450 Monooxygenases (P450s): These enzymes play a critical role in the post-cyclization modification of diterpenoid skeletons. They catalyze various oxidation reactions, including hydroxylation, epoxidation, and oxidative rearrangements, which are essential for forming the diverse functional groups and ring structures found in specialized diterpenoids like multiorthoquinone. For instance, CYP76AH1 in S. miltiorrhiza is known to catalyze the conversion of miltiradiene to ferruginol. mdpi.com

Dehydrogenases and Demethylases: Further modifications, such as the introduction of quinone functionalities and alterations in methylation patterns, are facilitated by dehydrogenases and demethylases. The presence of both multiorthoquinone and its demethylated derivative (12-demethylmultiorthoquinone) in Salvia multicaulis strongly suggests the involvement of such enzymes in the late stages of the biosynthetic pathway. ebi.ac.ukacs.org

Studies on Salvia miltiorrhiza have shown that the expression of specific diTPSs, such as SmCPS1 and SmKSL1, is highly coordinated and localized to specific tissues, particularly the root periderm, where tanshinones accumulate. oup.com This tissue-specific expression suggests similar localized enzymatic activity for multiorthoquinone biosynthesis in the roots of Salvia multicaulis.

Role of Multiorthoquinone in Plant Defense and Chemical Ecology

Multiorthoquinone and its derivatives are examples of plant secondary metabolites that play crucial roles in the chemical ecology of Salvia species, primarily serving as defensive compounds. Plants have evolved a sophisticated arsenal (B13267) of these small molecules to protect themselves against various biotic threats, including herbivores and pathogens. unine.chnih.gov

Key findings regarding the defensive role of multiorthoquinone include:

Antitubercular Activity: Multiorthoquinone has demonstrated significant antitubercular activity against Mycobacterium tuberculosis strain H37Rv. nih.govebi.ac.ukacs.orgacgpubs.orgresearchgate.net Its derivative, 12-demethylmultiorthoquinone, also exhibits potent activity against this bacterium. ebi.ac.ukacs.orgacgpubs.orgresearchgate.net

Broad-Spectrum Antimicrobial Activity: Beyond antitubercular effects, multiorthoquinone has shown strong activity against other bacterial pathogens, including β-hemolytic Streptococcus, Enterococcus faecalis, and Pseudomonas aeruginosa. acgpubs.org 12-demethylmultiorthoquinone is also active against Escherichia coli. acgpubs.org

Metabolic Fate and Biotransformation Studies (e.g., in Microbial Systems)

As a natural product, multiorthoquinone is subject to metabolic processes within the producing plant and, upon release into the environment or interaction with other organisms, can undergo biotransformation. Multiorthoquinone is recognized as a metabolite, indicating its involvement in metabolic pathways. nih.govebi.ac.uk

Microbial biotransformation is a process where microorganisms or their enzymatic systems modify the chemical structure of organic compounds. medcraveonline.comresearchgate.net This process is highly relevant to natural products for several reasons:

Modification of Natural Products: Microbes possess diverse enzyme systems capable of transforming natural products, often leading to changes in their polarity, activity, or toxicity. medcraveonline.comfrontiersin.org This can involve reactions such as oxidation, reduction, hydrolysis, and conjugation. researchgate.net

Environmental Fate: In the natural environment, specialized plant metabolites like multiorthoquinone can be metabolized by soil microbes, influencing their persistence and impact on the ecosystem.

Drug Discovery and Metabolism Studies: Microbial biotransformation is a valuable tool in pharmaceutical research. It can be employed to mimic mammalian metabolism, generate novel derivatives, or produce specific metabolites in larger quantities that are difficult to obtain through chemical synthesis. researchgate.netmdpi.com The study of how microbes interact with and transform natural products can provide insights into their metabolic fate in vivo and in vitro. researchgate.netfrontiersin.org

While specific detailed studies on the microbial biotransformation of multiorthoquinone itself were not extensively found, the established antimicrobial activity of multiorthoquinone and its demethylated derivative against various bacteria, including Mycobacterium tuberculosis and E. coli, implies direct interaction with microbial systems. ebi.ac.ukacs.orgacgpubs.orgresearchgate.net This interaction could potentially involve biotransformative processes by the target microbes as a means of detoxification or by other microbial communities in the environment, influencing the compound's stability and biological efficacy. The general principles of microbial biotransformation, which include the ability of gut microbiota to modify complex natural products, suggest that multiorthoquinone could undergo similar transformations in biological systems. frontiersin.org

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Synthetic Methodologies for Analogs with Enhanced Activity

The advancement of multiorthoquinone-based applications is intrinsically linked to the ability to synthesize novel analogs with tailored properties. Future research will focus on creating more efficient, scalable, and environmentally benign synthetic routes. Key strategies include the development of innovative catalytic systems and the exploration of modular synthetic approaches that allow for precise structural modifications.

One promising avenue is the use of cleaner energy sources, such as microwave irradiation, to replace conventional heating, which can reduce environmental pollution while maintaining high reaction yields. google.com For instance, the synthesis of camphorquinone has been achieved by reacting camphor with manganese dioxide under microwave irradiation, a method that avoids highly toxic oxidants like selenium dioxide. google.com

Furthermore, the design of new analogs often involves halogenation or the introduction of other functional groups to modulate the electronic properties of the quinone core, thereby enhancing biological activity. Research into chlorinated plastoquinone analogs, for example, has yielded compounds with significant antiproliferative effects against leukemia cells. nih.gov The development of such synthetic strategies will be crucial for generating libraries of multiorthoquinone derivatives for structure-activity relationship (SAR) studies, ultimately leading to compounds with optimized potency and selectivity.

Table 1: Comparison of Synthetic Methodologies for Quinone Compounds

| Methodology | Key Features | Advantages | Example Compound Class |

|---|---|---|---|

| Conventional Synthesis | Utilizes traditional heating and often involves toxic reagents like selenium dioxide. | Simpler process flow in some cases. | Camphorquinone |

| Microwave-Assisted Synthesis | Employs microwave irradiation as a clean energy source; uses catalysts like manganese dioxide. google.com | Reduces environmental pollution, avoids highly toxic reagents, ensures high yield. google.com | Camphorquinone |

| Halogenation & Functionalization | Introduction of chlorine or other atoms to the quinone scaffold. | Can significantly enhance antiproliferative activity and selectivity. nih.gov | Plastoquinone Analogs |

| Modular Synthesis | Step-wise construction allowing for diverse functionalization. | Facilitates generation of compound libraries for SAR studies. | Novel Cyclophanes |

Exploration of Advanced Delivery Systems for In Vitro and Preclinical Models

A significant hurdle in translating the potential of quinone compounds is their often-poor solubility and stability. Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising solution to overcome these limitations in experimental models. nih.gov Nanoparticle-based drug delivery systems (NDDS) can enhance the bioavailability, improve transport across biological barriers, and prolong the circulation of encapsulated compounds. nih.govnih.gov

Future research in this area will likely focus on designing and evaluating various nanocarriers for multiorthoquinones. Liposomal and other nanoparticle formulations have already shown greater effectiveness for compounds like thymoquinone in animal models by improving stability and targeting. nih.gov The exploration of different nanoparticle materials, including metal-based nanoparticles (e.g., gold, silver) and polymers, could lead to delivery systems with tailored release profiles and targeting capabilities for specific cell types or tissues in in vitro and preclinical settings. nih.gov

Table 2: Nanoparticle-Based Delivery Systems for Bioactive Compounds

| Nanoparticle Type | Core Material | Key Advantages for Preclinical Models |

|---|---|---|

| Liposomes | Phospholipid Bilayers | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. nih.gov |

| Polymeric Nanoparticles | Biodegradable Polymers | Controlled release, surface modifiability for targeting. nih.gov |

| Metal-Based Nanoparticles | Gold, Silver | Ease of size manipulation and surface modification, acceptable biocompatibility. nih.gov |

| Carbon Nanotubes | Carbon | High surface area for drug loading. nih.gov |

Integration with Synthetic Biology Approaches for Enhanced Production and Diversification

The natural production of complex quinones in plants or microbes is often inefficient, occurring in low amounts over long periods. researchgate.net Synthetic biology offers a transformative approach to overcome these limitations by engineering microbial chassis, such as Escherichia coli or Myxococcus xanthus, for the large-scale, sustainable production of these compounds. researchgate.netanr.fr

This strategy involves the construction of artificial biosynthetic pathways in host organisms. researchgate.net By combining expertise in polyketide biosynthesis with high-throughput metabolic engineering, it is possible to create microbial factories for efficient and high-yield production of natural anthraquinones and other polyphenols. anr.fr For example, co-culture strategies, where different engineered E. coli strains perform sequential steps in a biosynthetic pathway, have been shown to dramatically increase the production of curcuminoids. researchgate.net

Future work will focus on optimizing these microbial systems by developing dedicated chassis strains and novel cultivation protocols. nih.govresearchgate.netnih.gov The "2PRIM-BOOST" strategy, which combines an engineered M. xanthus strain with a two-step growth medium protocol, has successfully enhanced the production of the secondary metabolite myxoprincomide. nih.govresearchgate.netnih.gov Applying similar integrated approaches to multiorthoquinones could not only increase production yields but also facilitate the creation of novel, "unnatural" analogs through combinatorial biosynthesis.

Discovery of New Molecular Targets and Mechanisms of Action

While many quinones are known to exert their effects through the generation of reactive oxygen species (ROS) and induction of oxidative stress, the full spectrum of their molecular targets and mechanisms remains an active area of investigation. nih.gov A deeper understanding of how multiorthoquinones interact with cellular machinery is essential for their rational design and application.

Modern chemical proteomics and thermal proteome profiling are powerful tools for identifying the direct binding targets of small molecules within the complex cellular environment. mdpi.com Such unbiased approaches can reveal non-canonical mechanisms of action. For instance, studies on hydroxychloroquine have used quantitative proteomics to identify potential new protein targets like nesprin-2 (SYNE2) and FAM172A, suggesting mechanisms beyond its known role as an autophagy inhibitor. mdpi.com

Many quinone compounds, such as thymoquinone, are known to modulate multiple cell signaling pathways, including NF-kB, STAT3, and p53, which are critical in inflammation and cancer. nih.gov Similarly, naphthoquinones have been found to target proteins involved in redox signaling, such as thioredoxin reductase and glutathione reductase. nih.gov Future research will aim to use systems biology approaches to map the complex signaling networks affected by multiorthoquinones, leading to the discovery of novel therapeutic targets and a more comprehensive understanding of their polypharmacology.

Design of Next-Generation Chemical Probes Based on the Multiorthoquinone Scaffold

The inherent reactivity and structural features of the quinone scaffold make it an excellent starting point for the design of next-generation chemical probes. These molecular tools are invaluable for studying biological processes, visualizing enzymatic activity, and identifying protein targets in living systems. nih.govresearchgate.net

Bifunctional molecular probes can be designed to irreversibly bind to target enzymes, allowing for their visualization and the measurement of inhibitor potency. nih.gov For example, probes have been developed to visualize quinone-dependent amine oxidases in an activity-dependent manner. nih.gov The multiorthoquinone core could be functionalized with reporter tags (e.g., fluorophores) and reactive groups to create activity-based probes for specific enzyme classes.

Furthermore, the development of photoactivatable or photocrosslinking probes based on quinone methides or other related structures enables high-resolution spatial analysis of biological systems. nih.govresearchgate.net These advanced probes can be used to selectively label cells or tissues with light, allowing for their subsequent isolation and analysis, for example, in spatial transcriptomics. nih.gov Designing such intelligent probes based on the multiorthoquinone scaffold will provide powerful tools to dissect complex biological questions and to validate target engagement in drug discovery. researchgate.net

Q & A

Basic: What are the standard methodological approaches for synthesizing Multiorthoquinone in laboratory settings?

Answer:

The synthesis of Multiorthoquinone typically involves multi-step organic reactions, such as Friedel-Crafts acylation followed by oxidation. Key steps include:

- Precursor selection : Use of ortho-substituted aromatic compounds to ensure regioselectivity.

- Oxidation optimization : Controlled addition of oxidizing agents (e.g., KMnO₄ or CrO₃) to avoid over-oxidation.

- Purification : Column chromatography or recrystallization to isolate high-purity products.

Experimental protocols must detail reagent ratios, temperature, and reaction times to ensure reproducibility .

Advanced: How can researchers optimize Multiorthoquinone synthesis using statistical experimental design?

Answer:

Design of Experiments (DoE) is critical for optimizing yield and minimizing side reactions. For example:

- Response Surface Methodology (RSM) can model interactions between variables (e.g., catalyst concentration, solvent polarity).

- Taguchi arrays identify critical factors affecting oxidation efficiency.

Post-optimization validation via HPLC or mass spectrometry ensures consistency. Statistical tools like ANOVA are essential for analyzing factorial experiments .

Basic: Which spectroscopic techniques are most reliable for characterizing Multiorthoquinone?

Answer:

- NMR (¹H/¹³C) : Identifies substituent positions and confirms ortho-quinone structure via coupling patterns.

- FT-IR : Validates carbonyl (C=O) stretching frequencies (~1650–1750 cm⁻¹).

- XRD : Resolves crystallographic conformation and bond lengths.

Supplemental data (e.g., HRMS) should accompany primary characterization to validate molecular weight .

Advanced: What methodological approaches are recommended for studying Multiorthoquinone’s electronic properties in solid-state chemistry?

Answer:

- Cyclic Voltammetry (CV) : Quantifies redox potentials and electron-transfer kinetics.

- DFT Calculations : Models HOMO-LUMO gaps and charge distribution using software like Gaussian or ORCA.

- UV-Vis-NIR Spectroscopy : Correlates absorption spectra with electronic transitions.

Integration of experimental and computational data enhances mechanistic interpretations .

Basic: How should researchers assess Multiorthoquinone’s stability under varying environmental conditions?

Answer:

- Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), or light (UV irradiation).

- Degradation Monitoring : Use HPLC or TLC to track decomposition products.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life.

Baseline stability profiles must be established before advanced applications .

Advanced: What advanced spectroscopic methods resolve mechanistic ambiguities in Multiorthoquinone’s reactivity?

Answer:

- In Situ Raman Spectroscopy : Tracks intermediate species during redox reactions.

- EPR Spectroscopy : Detects radical intermediates in electron-transfer processes.

- Time-Resolved Fluorescence : Probes excited-state dynamics.

Combining these methods with stopped-flow techniques enables real-time mechanistic analysis .

Advanced: How can researchers systematically address contradictions in published data on Multiorthoquinone’s bioactivity?

Answer:

- Meta-Analysis : Pool data from independent studies to identify trends.

- Sensitivity Analysis : Test if variations in assay conditions (e.g., pH, cell lines) explain discrepancies.

- PICOT Framework : Refine hypotheses by defining Population, Intervention, Comparison, Outcome, and Timeframe parameters .

Advanced: What mixed-methods approaches integrate computational and experimental data for Multiorthoquinone studies?

Answer:

- Sequential Exploratory Design : Use DFT predictions to guide synthetic experiments.

- Convergent Parallel Design : Compare molecular docking results with in vitro bioassays.

- Data Triangulation : Validate computational models via XRD and spectroscopic data.

Mixed-methods require alignment between quantitative (e.g., IC₅₀ values) and qualitative (e.g., mechanistic insights) research questions .

Advanced: What strategies ensure reproducibility in Multiorthoquinone research across laboratories?

Answer:

- Detailed Protocols : Publish step-by-step procedures with error margins for critical parameters.

- Open Data Repositories : Share raw NMR, XRD, and chromatographic data.

- Interlaboratory Comparisons : Collaborate to validate synthetic routes and analytical methods.

Reproducibility hinges on transparency in experimental documentation .

Advanced: How can researchers differentiate Multiorthoquinone from structural analogs during novel compound identification?

Answer:

- Tandem MS/MS : Fragmentation patterns distinguish substituent arrangements.

- 2D NMR (COSY, NOESY) : Resolves spatial proximity of functional groups.

- Single-Crystal Analysis : Confirms unique packing motifs via XRD.

For novel compounds, elemental analysis and purity (>95%) must be rigorously demonstrated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.